molecular formula C26H24FN3O5 B12406277 Ac-Exatecan-d5

Ac-Exatecan-d5

Cat. No.: B12406277
M. Wt: 482.5 g/mol
InChI Key: SRCUCWPOTBGIQM-VTJFOWRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Exatecan-d5 is a deuterium-labeled derivative of Ac-Exatecan, a compound known for its potent antitumor activity. The deuterium labeling is used primarily as a quantitative tracer in drug development due to its potential impact on the pharmacokinetics and metabolic profile of the drug .

Preparation Methods

The synthesis of Ac-Exatecan-d5 involves the incorporation of deuterium into the Ac-Exatecan molecule. The synthetic route typically starts with the preparation of the camptothecin scaffold, followed by the introduction of deuterium atoms at specific positions. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity .

Chemical Reactions Analysis

Ac-Exatecan-d5 undergoes various chemical reactions, including:

Scientific Research Applications

Ac-Exatecan-d5 has a wide range of applications in scientific research:

Mechanism of Action

Ac-Exatecan-d5 exerts its effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication. The compound traps the topoisomerase I-DNA cleavage complex, leading to DNA damage and subsequent cell death. This mechanism is particularly effective in cancer cells, which have higher rates of DNA replication .

Comparison with Similar Compounds

Ac-Exatecan-d5 is compared with other camptothecin derivatives such as topotecan and irinotecan. While all these compounds inhibit topoisomerase I, this compound is noted for its stronger inhibition and broader antitumor activity. Similar compounds include:

Properties

Molecular Formula

C26H24FN3O5

Molecular Weight

482.5 g/mol

IUPAC Name

N-[(10S,23S)-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-10-(1,1,2,2,2-pentadeuterioethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide

InChI

InChI=1S/C26H24FN3O5/c1-4-26(34)16-7-20-23-14(9-30(20)24(32)15(16)10-35-25(26)33)22-18(28-12(3)31)6-5-13-11(2)17(27)8-19(29-23)21(13)22/h7-8,18,34H,4-6,9-10H2,1-3H3,(H,28,31)/t18-,26-/m0/s1/i1D3,4D2

InChI Key

SRCUCWPOTBGIQM-VTJFOWRSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O

Origin of Product

United States

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